molecular formula C24H24FN3O B4556799 4-(diphenylmethyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide

4-(diphenylmethyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide

Cat. No.: B4556799
M. Wt: 389.5 g/mol
InChI Key: JULBFAFYDDWVHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(diphenylmethyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide is a useful research compound. Its molecular formula is C24H24FN3O and its molecular weight is 389.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 389.19034056 g/mol and the complexity rating of the compound is 492. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurotransmitter Reuptake Inhibition

One study explored novel derivatives related to 4-(diphenylmethyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide, investigating their capacity to modulate neurotransmitter systems. These compounds were evaluated for their effects on the in vitro release and reuptake of key neurotransmitters such as serotonin, noradrenaline, and dopamine. The study found that certain derivatives could potently inhibit the uptake of these neurotransmitters and, in some cases, increase their release, indicating potential applications in neurological research and therapeutic development (Pettersson, 1995).

Serotonin Receptor Imaging

Another application involves the use of derivatives for imaging serotonin 1A receptors in humans using positron emission tomography (PET). This research aimed to compare the efficacy of different compounds in quantifying 5-HT1A receptors, highlighting their potential use in studying various psychiatric and neurological disorders (Choi et al., 2015).

Therapeutic Agents for Cocaine Abuse

Research into oxygenated analogues of related compounds has shown promise in the development of extended-release therapeutic agents for treating cocaine abuse. These compounds were designed to bind to the dopamine transporter (DAT) and inhibit dopamine uptake, which is a key mechanism in the addictive properties of cocaine. The study identified several potent ligands for DAT, indicating potential applications in addiction medicine (Lewis et al., 1999).

Designer Drug Identification

The compound has also been identified in the context of designer drugs, where its structural analogues were found in illegal products. This highlights the importance of such compounds in forensic toxicology and the need for ongoing surveillance and research in the field of novel psychoactive substances (Uchiyama et al., 2013).

Properties

IUPAC Name

4-benzhydryl-N-(3-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O/c25-21-12-7-13-22(18-21)26-24(29)28-16-14-27(15-17-28)23(19-8-3-1-4-9-19)20-10-5-2-6-11-20/h1-13,18,23H,14-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULBFAFYDDWVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(diphenylmethyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(diphenylmethyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-(diphenylmethyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(diphenylmethyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide
Reactant of Route 5
Reactant of Route 5
4-(diphenylmethyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-(diphenylmethyl)-N-(3-fluorophenyl)-1-piperazinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.